Cas no 2137714-13-5 (1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl-)

1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl-
- [1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine
- 2137714-13-5
- EN300-375041
-
- インチ: 1S/C11H22N4/c1-6-9(12-7-2)10-8-15(14-13-10)11(3,4)5/h8-9,12H,6-7H2,1-5H3
- InChIKey: DDMDTAIADDBMCU-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)(C)C)C=C(C(CC)NCC)N=N1
計算された属性
- せいみつぶんしりょう: 210.18444672g/mol
- どういたいしつりょう: 210.18444672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.01±0.1 g/cm3(Predicted)
- ふってん: 297.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 8.08±0.19(Predicted)
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375041-5.0g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 5.0g |
$4102.0 | 2025-03-16 | |
Enamine | EN300-375041-2.5g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 2.5g |
$2771.0 | 2025-03-16 | |
Enamine | EN300-375041-10.0g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 10.0g |
$6082.0 | 2025-03-16 | |
Enamine | EN300-375041-0.1g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 0.1g |
$1244.0 | 2025-03-16 | |
Enamine | EN300-375041-0.25g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 0.25g |
$1300.0 | 2025-03-16 | |
Enamine | EN300-375041-1.0g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 1.0g |
$1414.0 | 2025-03-16 | |
Enamine | EN300-375041-0.05g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 0.05g |
$1188.0 | 2025-03-16 | |
Enamine | EN300-375041-0.5g |
[1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)propyl](ethyl)amine |
2137714-13-5 | 95.0% | 0.5g |
$1357.0 | 2025-03-16 |
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl-に関する追加情報
Research Brief on 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- (CAS: 2137714-13-5) in Chemical Biology and Pharmaceutical Applications
The compound 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- (CAS: 2137714-13-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of this triazole derivative as a versatile scaffold in medicinal chemistry. The presence of the triazole ring, known for its stability and hydrogen-bonding capabilities, makes it an attractive candidate for designing novel bioactive molecules. Researchers have explored its utility in click chemistry, where it serves as a key intermediate for constructing complex molecular architectures with high precision and efficiency.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on specific enzymatic targets involved in inflammatory pathways. The results demonstrated promising activity, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further structural optimization studies are underway to enhance its selectivity and pharmacokinetic properties.
Another significant application of 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- lies in its use as a building block for PROTACs (Proteolysis Targeting Chimeras). A recent preprint on bioRxiv detailed its incorporation into bifunctional molecules designed to degrade disease-relevant proteins. The compound's ability to form stable interactions with E3 ubiquitin ligases was particularly noteworthy, opening new avenues for targeted protein degradation therapies.
From a synthetic chemistry perspective, advances in the preparation of this compound have been reported. A novel continuous-flow synthesis method published in Organic Process Research & Development (2024) offers improved yield (85%) and purity (>99%) compared to traditional batch processes. This development is particularly relevant for scaling up production while maintaining stringent quality standards required for pharmaceutical applications.
Ongoing research is investigating the compound's potential in addressing antimicrobial resistance. Preliminary data presented at the 2024 ACS Spring Meeting showed synergistic effects when combined with existing antibiotics against multidrug-resistant bacterial strains. The mechanism appears to involve disruption of bacterial efflux pumps, though further validation is required.
In conclusion, 1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl- represents a multifaceted tool in modern drug discovery. Its applications span from being a synthetic intermediate to a potential therapeutic agent, reflecting the growing importance of triazole-based compounds in addressing contemporary medical challenges. Future research directions likely will focus on expanding its therapeutic indications and optimizing its drug-like properties through systematic structure-activity relationship studies.
2137714-13-5 (1H-1,2,3-Triazole-4-methanamine, 1-(1,1-dimethylethyl)-N,α-diethyl-) 関連製品
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)




